molecular formula C17H14Cl2N2O2S2 B2651002 2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole CAS No. 672925-48-3

2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole

Cat. No.: B2651002
CAS No.: 672925-48-3
M. Wt: 413.33
InChI Key: AXZFAAMBJMEUKQ-UHFFFAOYSA-N
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Description

2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole is a complex organic compound with a molecular formula of C17H14Cl2N2O2S2 This compound is characterized by the presence of a benzothiazole ring, a pyrrolidine ring, and a dichlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole ring and the pyrrolidine ring separately. These rings are then coupled through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,4-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole
  • 2-[1-(2,6-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole
  • 2-[1-(2,5-Difluorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole

Uniqueness

2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole is unique due to the specific positioning of the dichlorobenzenesulfonyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O2S2/c18-11-7-8-12(19)16(10-11)25(22,23)21-9-3-5-14(21)17-20-13-4-1-2-6-15(13)24-17/h1-2,4,6-8,10,14H,3,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZFAAMBJMEUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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